molecular formula C17H21NO B13705817 1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine

1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine

Cat. No.: B13705817
M. Wt: 255.35 g/mol
InChI Key: CRMWUOYYNFSTEZ-UHFFFAOYSA-N
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Description

1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine is a bicyclic amine featuring a cyclopentane ring substituted with a methoxy-naphthyl group at the 1-position and a methylamine side chain. Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

[1-(7-methoxynaphthalen-1-yl)cyclopentyl]methanamine

InChI

InChI=1S/C17H21NO/c1-19-14-8-7-13-5-4-6-16(15(13)11-14)17(12-18)9-2-3-10-17/h4-8,11H,2-3,9-10,12,18H2,1H3

InChI Key

CRMWUOYYNFSTEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2C3(CCCC3)CN)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine typically involves several steps. One common method starts with the preparation of 7-methoxy-1-naphthaldehyde, which is then subjected to a series of reactions to introduce the cyclopentanemethanamine group. The key steps include:

    Formation of 7-methoxy-1-naphthaldehyde: This can be achieved by methoxylation of 1-naphthaldehyde.

    Cyclopentanemethanamine Introduction: The aldehyde group is then converted to the corresponding amine through reductive amination using cyclopentanemethanamine and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The naphthalene ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 7-methoxy-1-naphthaldehyde or 7-methoxy-1-naphthoic acid.

    Reduction: Dihydro- or tetrahydro-1-(7-methoxy-1-naphthyl)cyclopentanemethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy group and the cyclopentanemethanamine moiety play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, highlighting substituents, molecular properties, and pharmacological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Notes
1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine C₁₇H₁₉NO 253.34 Cyclopentane core, 7-methoxy-naphthyl, methylamine Potential CNS modulation (e.g., melatonin receptor interactions)
1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine C₁₅H₁₅NO 225.29 Cyclopropane ring (smaller, higher ring strain) Unknown activity; likely altered pharmacokinetics
1-(1-Naphthyl)cyclopentanamine C₁₅H₁₇N 211.30 No methoxy group; naphthyl at 1-position Limited pharmacological data
1-(4-Biphenylyl)cyclopentanemethanamine C₁₈H₁₉N 249.35 Biphenyl substituent (extended aromatic system) Enhanced π-π interactions; possible kinase inhibition
N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide C₁₅H₁₇NO₂ 255.30 Ethylamine chain with acetamide terminus Melatonin MT2 receptor ligand (Ki = 0.3 nM)
2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride C₁₃H₁₆ClNO 253.73 Ethylamine chain with hydrochloride salt Improved solubility; CNS applications

Pharmacological and Physicochemical Insights

  • Receptor Binding : The acetamide derivative (N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide) exhibits high affinity for melatonin MT2 receptors, suggesting that the cyclopentane analog may share similar binding motifs but with altered efficacy due to steric effects .
  • Lipophilicity: The methoxy group in 1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine increases logP compared to non-methoxy analogs (e.g., 1-(1-Naphthyl)cyclopentanamine), enhancing membrane permeability .
  • Synthetic Accessibility : The cyclopentane core is synthetically more accessible than strained cyclopropane derivatives, as evidenced by patented synthesis routes for related compounds .

Melatonin Receptor Ligands

Compounds like S 24773 (N-{2-[3-(3-aminophenyl)-7-methoxy-1-naphthyl]ethyl}acetamide) demonstrate that the 7-methoxy-naphthyl group is critical for MT2 receptor binding. The cyclopentane variant may offer improved metabolic stability over ethylamine chains due to reduced enzymatic cleavage .

Structural Modifications and Activity

  • Ring Size : Cyclopropane analogs (e.g., 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine) exhibit lower molecular weights but may suffer from reduced stability due to ring strain .
  • Substituent Effects : Halogenated derivatives (e.g., 1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine hydrochloride) show enhanced electrostatic interactions in receptor pockets, though with variable bioavailability .

Biological Activity

1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C14H17N
  • Molecular Weight : 213.29 g/mol
  • CAS Number : Not widely documented in public databases.
  • Structural Features : The compound features a naphthalene ring substituted with a methoxy group and a cyclopentanemethanamine moiety, contributing to its unique properties.

Case Studies and Experimental Data

  • Neuropharmacological Studies : Research indicates that compounds with structural similarities exhibit neuropharmacological effects. For instance, studies on related naphthalene derivatives have demonstrated anxiolytic and antidepressant-like effects in animal models .
  • Antimicrobial Activity : Preliminary investigations into naphthalene derivatives suggest potential antimicrobial properties. One study reported that compounds with similar structural motifs showed significant inhibition against bacterial strains .
  • Cytotoxicity Testing : In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines, indicating that modifications in the naphthalene structure can enhance or reduce cytotoxicity .

Comparative Analysis

CompoundActivityReference
1-(7-Methoxy-1-naphthyl)cyclopentanemethanaminePotential neuropharmacological effects
Naphthalene derivativesAntimicrobial activity
Related cyclopentanaminesCytotoxicity against cancer cells

Applications in Medicinal Chemistry

1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine holds promise for various applications in medicinal chemistry:

  • Drug Development : Its structural characteristics suggest potential as a lead compound for developing new therapeutics targeting neurological disorders.
  • Biochemical Probes : The compound may serve as a probe in biochemical assays to study receptor interactions and cellular pathways.

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